molecular formula C13H24N2O B042979 1,3-Dicyclohexylurea CAS No. 2387-23-7

1,3-Dicyclohexylurea

Cat. No.: B042979
CAS No.: 2387-23-7
M. Wt: 224.34 g/mol
InChI Key: ADFXKUOMJKEIND-UHFFFAOYSA-N
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Description

1,3-Dicyclohexylurea (DCU) is a solid urea derivative of significant utility in synthetic chemistry and biochemical research. Its primary application lies in peptide synthesis, where it serves as a valuable byproduct in carbodiimide-mediated coupling reactions, particularly those employing dicyclohexylcarbodiimide (DCC). The low solubility of DCU in most organic solvents facilitates its easy removal from the reaction mixture by filtration, thereby streamlining the purification of the desired peptide or amide product. Beyond its role as a synthetic handle, this compound has emerged as a key chemical tool in pharmacological studies. It is a known, potent, and selective antagonist of the cannabinoid receptor type 1 (CB1). This mechanism of action makes DCU an indispensable compound for researchers investigating the endocannabinoid system, enabling studies on receptor function, signal transduction pathways, and the development of novel therapeutic agents for conditions such as obesity, metabolic disorders, and neuropathic pain. This high-purity compound is presented as a white crystalline solid, characterized for reliable performance in advanced research settings.

Properties

IUPAC Name

1,3-dicyclohexylurea
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InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)
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InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H24N2O
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DSSTOX Substance ID

DTXSID3062366
Record name 1,3-Dicyclohexylurea
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Molecular Weight

224.34 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Dicyclohexylurea
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CAS No.

2387-23-7
Record name N,N′-Dicyclohexylurea
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Record name Urea, N,N'-dicyclohexyl-
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Record name 1,3-DICYCLOHEXYLUREA
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Chemical Reactions Analysis

1,3-Dicyclohexylurea undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

DCU is recognized as a selective and potent inhibitor of sEH, an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation. The inhibition of sEH by DCU leads to increased levels of EETs, promoting vasodilation and reducing blood pressure in hypertensive models.

  • Case Study: In spontaneously hypertensive rats, DCU demonstrated significant antihypertensive effects when administered intraperitoneally. A study developed a nanosuspension formulation of DCU to overcome its poor aqueous solubility, facilitating oral and intravenous dosing while maintaining effective plasma levels above the sEH IC50 threshold .
Formulation Type Administration Route Efficacy
NanosuspensionOral/IntravenousEffective in maintaining plasma levels for antihypertensive action

Pharmacokinetic Studies

Pharmacokinetic (PK) studies have been critical in evaluating the absorption and distribution of DCU. Research indicates that while oral dosing presents challenges due to low bioavailability, subcutaneous administration has shown promise in achieving sustained therapeutic levels.

  • Findings: A study concluded that subcutaneous delivery of DCU nanosuspension was suitable for future pharmacokinetic/pharmacodynamic (PK/PD) studies, providing better coverage compared to oral routes .

Toxicological Assessments

While primarily studied for its pharmacological benefits, DCU's environmental and toxicological implications have also been examined. It is noted that DCU is not a naturally occurring metabolite and is primarily detected in individuals exposed to it or its derivatives .

  • Environmental Impact: Research has highlighted the potential risks associated with chemicals like DCU in hydraulic fracturing fluids, where it was identified as an intermediate compound. The toxicity profiles of such compounds are critical for assessing their environmental persistence and potential health risks .

Synthesis and Derivative Studies

The synthesis of DCU and its derivatives has been explored for various applications beyond pharmacology. For example, studies have focused on creating new derivatives with enhanced properties for specific applications.

  • Synthesis Case Study: The preparation of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been documented, showcasing the versatility of DCU as a precursor for developing novel compounds with targeted biological activities .

Summary of Findings

The applications of this compound extend across multiple domains within scientific research:

  • Pharmacological Use: As a selective sEH inhibitor with significant antihypertensive effects.
  • Toxicological Relevance: Understanding its environmental impact and potential health risks associated with exposure.
  • Synthetic Versatility: Serving as a foundation for developing new chemical entities with enhanced biological activities.

Mechanism of Action

The primary mechanism of action of 1,3-dicyclohexylurea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids, which are biologically active metabolites of arachidonic acid. By inhibiting this enzyme, this compound increases the levels of epoxyeicosatrienoic acids, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural and functional differences between DCU and related compounds:

Compound Structure Molecular Formula Key Properties Applications/Activity
1,3-Dicyclohexylurea (DCU) Two cyclohexyl groups on urea nitrogen C₁₃H₂₄N₂O - sEH inhibitor (Kᵢ ≈ 30 nM)
- Byproduct of DCC-mediated synthesis
- Detected in human biofluids
Peptide synthesis impurity; potential therapeutic agent for inflammation
3-Cyclooctyl-1,1-dimethylurea (CYCLURON) Cyclooctyl and two methyl groups on urea C₁₁H₂₂N₂O - Herbicide
- Lower steric hindrance than DCU
Agricultural use
1-(2-Chlorophenyl)-3-cyclohexylurea Chlorophenyl and cyclohexyl substituents C₁₃H₁₇ClN₂O - Aromatic substitution alters electronic properties Not well-characterized; potential intermediate in drug synthesis
N,N′-Diphenylurea (DPU) Two phenyl groups on urea C₁₃H₁₂N₂O - Higher solubility in organic solvents
- Known herbicide
Herbicide; chemical intermediate
1,3-Diethyl-1,3-diphenylurea Ethyl and phenyl substituents C₁₇H₂₀N₂O - Melting point: 73–75°C
- Soluble in acetone, ethanol
Limited biological data; used in material science

Spectroscopic and Physicochemical Properties

  • NMR Data : DCU derivatives exhibit distinct ¹H-NMR shifts due to electron-withdrawing substituents (e.g., 4-bromobenzoyl in compound 5c: δ 7.82–7.25 ppm for aromatic protons ). Theoretical calculations (DFT) align with experimental spectra, confirming structural stability .
  • IR Spectra : DCU shows characteristic urea C=O stretches at ~1640 cm⁻¹, while CYCLURON’s methyl groups reduce hydrogen-bonding intensity .

Natural Occurrence and Environmental Presence

  • DCU : Identified in Portulaca oleracea and Toddalia asiatica, suggesting plant biosynthesis pathways .
  • Environmental Contaminants : DCU and cyclohexyl-3-phenylurea (CPU) are detected in tire wear leachates, though their ecological impacts are less studied than diphenylguanidine (DPG) .

Biological Activity

1,3-Dicyclohexylurea (DCU) is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase (sEH). This article provides an overview of the pharmacological properties, mechanisms of action, and relevant case studies regarding the biological activity of DCU.

DCU functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are metabolites derived from arachidonic acid and are known to have significant effects on cardiovascular and renal functions. The inhibition of sEH by DCU leads to increased levels of EETs, which possess vasodilatory properties that help maintain vascular tone, particularly in renal and coronary arteries .

Pharmacokinetics and Formulation

Due to its poor aqueous solubility, DCU poses challenges for effective dosing in vivo. Research has demonstrated that a nanosuspension formulation of DCU can enhance its bioavailability and pharmacokinetic profile. In studies involving spontaneously hypertensive rats, intraperitoneal administration of DCU resulted in significant reductions in systemic blood pressure. The pharmacokinetic evaluation indicated a biphasic log-linear curve with prolonged terminal half-life when administered via intravenous bolus .

Table 1: Pharmacokinetic Parameters of DCU

Administration RouteDose (mg/kg)Cmax (μg/mL)Tmax (h)Half-life (h)
IV Bolus30.0240.5Prolonged
Oral Suspension30Variable2Extended
Nanosuspension10-30ImprovedVariableImproved

Study 1: Anti-Hypertensive Effects

A study conducted on spontaneously hypertensive rats demonstrated that DCU effectively lowered blood pressure when administered intraperitoneally. The mechanism was linked to the inhibition of sEH, leading to increased EET levels. This study highlighted the potential of DCU as a therapeutic agent for hypertension .

Study 2: Biodegradation and Toxicity Assessment

In environmental studies, DCU was identified as a metabolite in hydraulic fracturing fluids. Research indicated that while DCU exhibits biological activity in mammalian systems, its presence in environmental samples raised concerns regarding toxicity and ecological impact. The compound was shown to affect microbial communities and posed risks related to cytotoxicity and genotoxicity in aquatic environments .

Toxicological Profile

The toxicological assessment of DCU indicates potential risks associated with its use, particularly in environmental contexts. Studies have shown that exposure to DCU can lead to significant cytotoxic effects on various cell types. For instance, research involving freshwater species demonstrated that DCU could cause DNA damage and chromosomal aberrations .

Table 2: Toxicological Effects of DCU

Study FocusOrganismEffect Observed
CytotoxicityNile tilapiaDNA damage and chromosomal aberrations
Microbial ImpactFreshwater microbesAltered community composition
Developmental ToxicitySnailsImpaired embryo development

Q & A

Q. Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Strategies include:
  • Prodrug design : Synthesizing ester derivatives to enhance aqueous solubility.
  • Nanoparticle encapsulation : Using liposomes or PLGA nanoparticles to improve bioavailability.
  • Pharmacokinetic (PK) modeling : Measuring plasma half-life (t₁/₂) and tissue distribution in rodents via LC-MS/MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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